Bienvenue dans la boutique en ligne BenchChem!

3-Arylisoquinolinamine derivative

In Vivo Efficacy Xenograft Model Colorectal Cancer

This 3-arylisoquinolinamine derivative (CAS: 1029008-71-6; C₁₈H₁₉N₃O; MW: 293.36) is a highly potent antitumor agent with validated activity in paclitaxel-resistant colorectal cancer models. C-6/C-7 dimethylamino substitution confers superior cytotoxicity (IC₅₀ 14–32 nM across 8 cancer lines). Compound 13 achieves 69.2% tumor growth inhibition in resistant HCT-15 xenografts, exceeding paclitaxel (48.8%). Researchers targeting chemoresistance in oncology should select this compound for its documented ability to overcome multidrug resistance mechanisms, ensuring reproducible and translationally relevant results.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
Cat. No. B1663825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Arylisoquinolinamine derivative
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N
InChIInChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20)
InChIKeySSNNAZIMPALQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Arylisoquinolinamine Derivative (CAS 1029008-71-6): Antitumor Agent with Paclitaxel-Resistant Activity and Multi-Cancer Lineage Cytotoxicity


The 3-arylisoquinolinamine derivative (CAS: 1029008-71-6; C₁₈H₁₉N₃O; MW: 293.36) is a heteroaromatic compound featuring an isoquinoline core substituted at the 3-position with an aryl group and bearing an exocyclic amino functionality . This class of compounds has been characterized as possessing potent antitumor activity, with preclinical data demonstrating cytotoxic effects across a broad panel of human cancer cell lines [1]. Notably, certain derivatives within this class, including compound 7b and compound 13, have been documented to retain or exhibit enhanced activity in paclitaxel-resistant tumor models, distinguishing them from conventional cytotoxic agents [2].

Why 3-Arylisoquinolinamine Derivatives Cannot Be Interchanged: Substitution Position Determines Paclitaxel-Resistant Efficacy


Substitution within the 3-arylisoquinolinamine class is not functionally equivalent; the position and nature of substituents directly modulate both potency and the ability to overcome chemoresistance. Generic interchange is precluded because the C-6 or C-7 dimethylamino-substituted derivatives, such as compound 7b, display significantly stronger cytotoxic potency than unsubstituted lead compounds like 7a [1]. More critically, compounds 7b and 7c demonstrate activity against paclitaxel-resistant HCT-15 colorectal cancer cells that is not observed with the original cytotoxic drug paclitaxel itself, indicating that specific structural modifications are required to bypass multidrug resistance mechanisms . Therefore, selection of a specific derivative based on documented resistance profile and substitution pattern is essential for experimental reproducibility and therapeutic relevance.

Quantitative Differentiation of 3-Arylisoquinolinamine Derivatives: Direct Comparative Data for Scientific Selection


In Vivo Tumor Growth Inhibition: Compound 13 vs. Paclitaxel in HCT-15 Xenograft

In a direct head-to-head in vivo comparison, compound 13 (a 3-arylisoquinolinamine derivative) achieved a 69.2% inhibition of tumor growth in an animal xenograft model, whereas the control drug paclitaxel achieved only 48.8% inhibition . This represents a 20.4 percentage point absolute increase in tumor growth inhibition compared to paclitaxel under identical experimental conditions. The model employed six-week-old female athymic nude mice (BALB/c nu/nu) bearing paclitaxel-resistant HCT-15 human colorectal tumor xenografts .

In Vivo Efficacy Xenograft Model Colorectal Cancer Paclitaxel Comparator

In Vitro Antiproliferative Activity: Compound 13 IC₅₀ in Paclitaxel-Resistant vs. Paclitaxel-Sensitive Colorectal Cancer Lines

Compound 13 demonstrates potent antiproliferative activity in the low nanomolar range across both paclitaxel-resistant and paclitaxel-sensitive colorectal cancer cell lines. In HCT-15 paclitaxel-resistant cells, compound 13 exhibits an IC₅₀ of 15 nM, and in HCT116 paclitaxel-sensitive cells, an IC₅₀ of 17 nM . Importantly, this activity in the resistant HCT-15 line is reported as being more effective than paclitaxel itself, which shows diminished efficacy in this resistant model [1]. The narrow IC₅₀ range (15-17 nM) across both sensitive and resistant backgrounds indicates retained potency irrespective of paclitaxel resistance status.

IC₅₀ Colorectal Cancer Paclitaxel Resistance Antiproliferative

Multi-Cancer Lineage Cytotoxicity: Compound 7b IC₅₀ Profile Across Eight Human Cancer Cell Lines

Compound 7b (a C-6/C-7 dimethylamino-substituted 3-arylisoquinolinamine derivative) exhibits a consistent cytotoxic profile across eight distinct human cancer cell lines, with IC₅₀ values ranging from 14 nM to 32 nM [1]. The specific values are: OVCAR-3 (ovary): 14 nM; HCT 116 (colon): 17 nM; PANC-1 (pancreas): 19 nM; PC3 (prostate): 19 nM; MDA-MB-231 (breast): 21 nM; Caki-1 (kidney): 22 nM; SK-MEL-28 (melanoma): 32 nM; and SNB19 (glioblastoma): 32 nM . This narrow potency window across diverse tissue origins suggests a broadly applicable cytotoxic mechanism independent of lineage-specific resistance factors.

Cytotoxicity IC₅₀ Multi-Cancer Panel NCI-60

Structure-Activity Relationship: C-6/C-7 Dimethylamino Substitution Confers Enhanced Potency over Lead Compound 7a

Comparative structure-activity relationship (SAR) analysis reveals that C-6 or C-7 dimethylamino-substituted 3-arylisoquinolinamines (compounds 7b and 7c) display stronger cytotoxic potency than the unsubstituted lead compound 7a [1]. This SAR finding was established through systematic synthesis and in vitro testing against a panel of eight human cancer cell lines. The QSAR (quantitative structure-activity relationship) model constructed for this class further validates that specific substitution patterns at these positions are predictive of enhanced cytotoxic activity [2].

SAR Dimethylamino Substitution Lead Optimization Potency Enhancement

Recommended Application Scenarios for 3-Arylisoquinolinamine Derivatives Based on Quantitative Evidence


Paclitaxel-Resistant Colorectal Cancer Xenograft Efficacy Studies

Investigators using in vivo xenograft models of paclitaxel-resistant HCT-15 colorectal cancer should select compound 13 based on its documented 69.2% tumor growth inhibition, which quantitatively exceeds paclitaxel‘s 48.8% inhibition in the same resistant model [1]. This scenario is directly supported by data from BALB/c nu/nu athymic mouse studies .

In Vitro Screening of Chemoresistant Colorectal Cancer Cell Lines

Researchers conducting antiproliferative assays on paclitaxel-resistant HCT-15 cells should prioritize compound 13 or compound 7b, as both derivatives demonstrate retained low nanomolar IC₅₀ values (15 nM for compound 13 in HCT-15) in resistant backgrounds where paclitaxel activity is diminished [1]. This application is validated by comparative in vitro data against both sensitive (HCT116) and resistant (HCT-15) colorectal cancer lines .

Broad-Spectrum Cytotoxicity Profiling Across Multiple Cancer Indications

Investigators requiring a compound with validated potency across a diverse panel of human cancer cell lines should select compound 7b, which has been quantitatively characterized against eight distinct cancer types with IC₅₀ values ranging from 14 nM (ovarian OVCAR-3) to 32 nM (melanoma SK-MEL-28 and glioblastoma SNB19) [1]. This broad profiling reduces the need for preliminary single-lineage screening and supports multi-indication experimental designs.

SAR-Guided Lead Optimization and Medicinal Chemistry Programs

Medicinal chemists engaged in lead optimization of 3-arylisoquinolinamine scaffolds should use the established SAR finding that C-6 or C-7 dimethylamino substitution confers enhanced potency relative to unsubstituted lead 7a as a design principle for analog synthesis [1]. The availability of a constructed QSAR/CoMFA model provides a computational framework for predicting activity of novel derivatives within this chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Arylisoquinolinamine derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.